Pentamethonium iodide

Description

Early Discovery and Initial Characterization as a Ganglionic Blocking Agent

The discovery of pentamethonium iodide originated from systematic investigations into quaternary ammonium salts by British pharmacologists in the late 1940s. Researchers at the Medical Research Council’s National Institute for Medical Research (NIMR), including William Paton and Eleanor Zaimis, identified polymethylene bistrimethylammonium compounds as potent inhibitors of autonomic ganglia transmission. Unlike earlier agents such as tetraethylammonium (TEA), pentamethonium exhibited prolonged action and higher specificity for nicotinic receptors at autonomic ganglia.

Paton’s team synthesized a series of methonium derivatives, varying the methylene chain length between nitrogen atoms. Pentamethonium (C5) and its analogue hexamethonium (C6) demonstrated optimal ganglionic blocking properties, with this compound showing reduced neuromuscular junction effects compared to longer-chain variants. This structural specificity enabled researchers to dissect ganglionic from neuromuscular transmission mechanisms, a distinction previously obscured by non-selective agents.

Initial clinical trials in 1948 revealed pentamethonium’s ability to lower blood pressure through peripheral vasodilation, linking ganglionic blockade to cardiovascular regulation. These findings positioned it as a candidate for hypertension management, though its therapeutic trajectory would soon diverge due to pharmacological limitations.

Properties

CAS No. |

5482-80-4 |

|---|---|

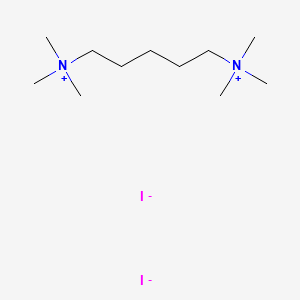

Molecular Formula |

C11H28I2N2 |

Molecular Weight |

442.16 g/mol |

IUPAC Name |

trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;diiodide |

InChI |

InChI=1S/C11H28N2.2HI/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

SRFSMBZBBSVMKO-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCCCC[N+](C)(C)C.[I-].[I-] |

Related CAS |

2365-25-5 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethonium iodide can be synthesized through the quaternization of pentamethylenediamine with methyl iodide. The reaction typically involves heating pentamethylenediamine with an excess of methyl iodide in an appropriate solvent, such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Reactivity of Iodide in Quaternary Salts

The iodide anion in such compounds participates in:

-

Redox reactions : Iodide () acts as a reducing agent, particularly in acidic or oxidative conditions. For example:

This is critical in iodine-clock reactions . -

Nucleophilic substitution : Iodide can displace weaker nucleophiles (e.g., bromide) in alkyl halides, as seen in catalytic iodide systems :

Polyiodide Formation

Quaternary ammonium iodides may form polyiodides (e.g., ) in the presence of excess iodine :

These complexes exhibit distinct optical and electrochemical properties, such as deep coloration with starch .

Thermal and Photochemical Decomposition

Quaternary ammonium iodides are susceptible to:

-

Thermal degradation : Decomposition at elevated temperatures, releasing methyl iodide or other volatile byproducts.

-

Photochemical reactions : Triiodide () species may dissociate under UV light, generating iodine radicals .

Comparative Reaction Table

The table below extrapolates reactivity from analogous quaternary ammonium salts and iodide chemistry:

Analytical Detection Methods

-

Starch-Iodine Test : Free iodine () from oxidation reacts with starch to form a blue complex () .

-

Ion Chromatography : Quantifies iodide content in quaternary ammonium salts .

Stability and Storage Considerations

-

Quaternary ammonium iodides are hygroscopic and light-sensitive.

-

Recommend storage in amber vials under inert gas to prevent oxidation .

Given the lack of direct data on pentamethonium iodide , further experimental studies are necessary to confirm its specific reactivity. Researchers should prioritize synthesis characterization (e.g., NMR, XRD) and kinetic studies under varied conditions.

Scientific Research Applications

Pharmacological Properties

Pentamethonium iodide exhibits significant pharmacological effects primarily as a ganglionic blocker. It functions by inhibiting neurotransmission at autonomic ganglia, which leads to vasodilation and a decrease in blood pressure. The compound's mechanism of action is similar to that of tetraethylammonium chloride but is effective at smaller doses, making it a candidate for clinical use in managing hypertension.

Clinical Applications

The primary clinical application of this compound has been in the treatment of hypertension. Historical studies have documented its effectiveness and safety profile.

Treatment of Hypertension

- Clinical Trials : Initial trials conducted by Arnold and Rosenheim in 1949 demonstrated that this compound could effectively lower blood pressure in both normal and hypertensive patients. They noted that the drug's hypotensive effect was significant, with excessive drops in blood pressure being the only serious adverse effect reported .

- Dosage and Administration : The drug was found to be effective at lower doses compared to other ganglionic blockers, making it a favorable option for clinical use .

Neuromuscular Blocking Agent

This compound has also been investigated for its potential as a neuromuscular blocking agent. Its ability to induce temporary paralysis can be beneficial during surgical procedures requiring muscle relaxation.

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

Research Insights

Research into this compound has provided valuable insights into its pharmacodynamics and potential therapeutic applications:

- Vasodilatory Effects : In studies involving normal subjects, this compound consistently induced peripheral vasodilation, reinforcing its potential as an antihypertensive agent .

- Safety Profile : Clinical observations indicate that while hypotension is a concern, it is manageable and does not outweigh the benefits observed in treating hypertension .

Mechanism of Action

Pentamethonium iodide exerts its effects by blocking the transmission of nerve impulses in autonomic ganglia. This action is achieved through the competitive inhibition of acetylcholine at nicotinic receptors. By preventing acetylcholine from binding to these receptors, this compound inhibits the transmission of nerve impulses, leading to a decrease in sympathetic and parasympathetic activity. This results in vasodilation and a reduction in blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexamethonium Iodide (C6)

- Mechanism and Potency: Like C5, C6 blocks autonomic ganglia but has six methylene groups in its chain compared to C5’s five. Both compounds are 5× more potent than tetraethylammonium bromide (T.E.A.B.) .

- Duration and Efficacy :

- Vasodilation : In vascular spasm patients, C6 maintained skin temperatures >30°C for >1 hour, whereas C5 achieved this in only two cases .

- Blood Pressure : C6 produced longer-lasting hypotension (up to 95 minutes) compared to C5, particularly in hypertensive subjects .

- Clinical Use : C6 was preferred for gastric secretion studies due to its longer action and fewer side effects than T.E.A.B. .

Tetraethylammonium Bromide (T.E.A.B.)

Decamethonium (C10)

- Structural Difference : Contains 10 methylene groups, making it a depolarizing neuromuscular blocker (curare-like) rather than a ganglionic blocker .

- Clinical Role : Used for muscle relaxation during anesthesia, contrasting with C5/C6’s vascular applications .

Pendiomide (Ba-9295)

- Comparative Efficacy : In digital blood flow studies, pendiomide showed less consistent vasodilation than C5, which increased flow by 2.5–15.5 mL/100 mL/min .

Research Findings and Data Tables

Table 1: Pharmacodynamic Comparison

| Compound | Dose (IV) | Onset (mins) | Duration (mins) | Key Effects |

|---|---|---|---|---|

| Pentamethonium | 30–120 mg | 1–5 | 30–120 | Sympathetic blockade, postural hypotension |

| Hexamethonium | 30–80 mg | 1–5 | 60–180 | Prolonged vasodilation, reduced gastric motility |

| T.E.A.B. | 250–500 mg | 5–10 | 15–30 | Transient hypotension, high side-effect profile |

Table 2: Clinical Efficacy in Peripheral Vasodilation

| Parameter | C5 | C6 | T.E.A.B. |

|---|---|---|---|

| Max. Skin Temp. | 28.8°C (controls) | 29.2°C (vascular spasm) | 27.8°C |

| Blood Flow Increase | 0.5–3 mL/100 mL/min (arms) | 16 mL/100 mL/min (legs) | 2.5 mL/100 mL/min |

| Subjective Relief | Warmth in extremities | Sustained warmth (6+ hours) | Mild, transient |

Key Clinical and Physiological Insights

- Dose-Response Variability : Small C5 doses (40–80 mg) caused bradycardia, while larger doses (≥120 mg) led to tachycardia, mimicking methedrine’s effects .

- Regional Specificity : C5/C6 induced stronger vasodilation in legs than arms, likely due to higher baseline vascular tone in lower limbs .

- Postural Effects : Hypertensive patients exhibited marked postural hypotension with C5/C6, necessitating careful monitoring .

- Renal Impact : C5 reduced effective renal blood flow (E.R.B.F.) and glomerular filtration rate (G.F.R.) in hypertensive subjects, a shared trait among ganglioplegics .

Biological Activity

Pentamethonium iodide is a quaternary ammonium compound primarily recognized for its role as a ganglionic blocker. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

- Molecular Formula : C11H28N2.2I

- Molecular Weight : 442.16 g/mol

- Stereochemistry : Achiral

- Charge : +2 (due to two iodide ions)

This compound operates by binding to nicotinic acetylcholine receptors located in autonomic ganglia. This binding inhibits the transmission of nerve impulses, leading to a decrease in sympathetic nervous system activity. The resultant physiological effects include:

- Vasodilation : Decreased peripheral resistance and increased blood flow.

- Reduced Heart Rate : Lowered cardiac output due to decreased sympathetic stimulation.

Clinical Applications

Historically, this compound has been used in the management of hypertension and as an adjuvant in various surgical procedures. It has been shown to effectively lower blood pressure by blocking the action of acetylcholine at autonomic ganglia, leading to decreased vascular resistance and heart rate .

Case Studies

- Hypertension Treatment :

- Controlled Hypotension in Surgery :

Comparative Studies

The efficacy of this compound has been compared with other ganglionic blockers:

Pharmacological Studies

Research has also focused on the pharmacological properties of this compound, particularly its interactions with other drugs and its effects on neurotransmission:

- Studies indicate that pentamethonium can alter autonomic functions significantly, making it a valuable tool for understanding ganglionic blockade and its therapeutic implications .

- Investigations into its interaction with other pharmacological agents have revealed potential synergistic effects that could enhance its therapeutic profile .

Q & A

Q. What mechanisms underlie the hypotensive effects of pentamethonium iodide?

this compound acts as a ganglionic blocker by raising the threshold of acetylcholine at pre-ganglionic nerve endings, leading to sympathetic inhibition and peripheral vasodilation. Experimental validation involves measuring blood pressure changes and autonomic responses in animal or clinical models, with corroboration via plethysmography to assess vascular resistance .

Q. What experimental models are used to evaluate its vascular effects?

Key methodologies include:

- Digital plethysmography : Quantifies blood flow and pulse volume changes in peripheral vessels (e.g., 50 mg intravenous doses increasing digital skin temperature for 1–2 hours) .

- Blood pressure monitoring : Systolic/diastolic measurements in hypertensive patients, often compared to tetraethylammonium bromide (T.E.A.B.) or reflex vasodilation .

Q. How does its potency compare to other ganglionic blockers like hexamethonium (C6) or T.E.A.B.?

this compound (C5) is 5 times more potent than T.E.A.B. in reducing blood pressure but less durable than hexamethonium (C6). Comparative studies require standardized intravenous dosing (e.g., 30–50 mg for C5 vs. 20–40 mg for C6) and monitoring duration of action .

Q. What are the primary clinical indications derived from historical studies?

Early research focused on hypertension, peripheral vascular disease, and intraoperative hemorrhage control. Trials by Burt and Graham (1950) emphasized dose-dependent blood pressure reduction (30–40 mg IV, lasting ~95 minutes) .

Q. What parameters are critical in pharmacological characterization?

- Dose-response curves : Small doses (40–80 mg) induce bradycardia, while larger doses (>120 mg) cause tachycardia during noradrenaline infusion .

- Autonomic function tests : Assess parasympathetic vs. sympathetic blockade via heart rate variability and blood pressure coherence .

Advanced Research Questions

Q. How can contradictions in dose-dependent cardiac responses be resolved?

Contradictory heart rate outcomes (e.g., bradycardia vs. tachycardia) arise from differential ganglionic paralysis at varying doses. Methodological solutions include:

- Stratifying dose ranges (e.g., 40–80 mg vs. >120 mg) in controlled studies.

- Co-monitoring arterial pressure and heart rate during noradrenaline challenges (Fig. 4, ).

Q. What methodologies optimize this compound for controlled hypotension in surgery?

- Titration protocols : Administer 10 mg IV every 2 minutes (max 50 mg) until systolic pressure reaches 60–80 mmHg, combined with a 5–10° head-up tilt to enhance operative field ischemia .

- Rescue measures : Use methedrine (15–30 mg IV) or L-noradrenaline to counteract excessive hypotension .

Q. How can long-term hemodynamic impacts be evaluated in hypertensive models?

- Renal hemodynamics : Measure glomerular filtration rate (GFR) and effective renal blood flow (E.R.B.F.) for up to 110 minutes post-administration, noting dose-dependent reductions .

- Longitudinal studies : Incorporate arterial electromanometers to assess tolerance limits for hypotension duration .

Q. What strategies mitigate risks of hypotension in therapeutic applications?

- Pressor agent integration : Use L-noradrenaline for transient blood pressure elevation to identify bleeding points without prolonged hypertension .

- Risk stratification : Exclude patients with autonomic instability or prior cardiovascular collapse .

Q. How can modern techniques enhance historical data on vascular efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.